1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one
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Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).
Scientific Research Applications
Structural Analysis
The structural characteristics of compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2,2-diphenylethan-1-one have been explored. For instance, the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a related compound, has been studied, highlighting the importance of structural analysis in understanding the properties of such compounds (Ramakumar, Venkatesan, & Rao, 1977).
Synthetic Chemistry
A significant aspect of research focuses on synthetic routes involving compounds like this compound. Studies have demonstrated methods such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing various 1,4-substituted [1,2,3]-triazoles, which are important in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Biological Activity
Research into the synthesis of optically pure 2-azido-1-arylethanols and their conversion to triazole-containing analogues using click chemistry has shown potential biological activity, highlighting the relevance of these compounds in pharmacology (Ankati et al., 2008).
Green Chemistry
The development of environmentally friendly synthesis methods for triazoles, such as the use of a DBU–water system, demonstrates the application of green chemistry principles in synthesizing compounds like this compound (Singh, Sindhu, & Khurana, 2013).
Advanced Catalysis
Studies on catalysts for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure have demonstrated their high activity and efficiency, essential for the synthesis of compounds like this compound (Ozcubukcu et al., 2009).
properties
IUPAC Name |
2,2-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(22-13-17(14-22)23-20-11-12-21-23)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFKBGPFJAPTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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